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Compound of Interest

Compound Name:
4-(Benzyloxy)-3-chloro-5-

fluorobenzaldehyde

CAS No.: 1709785-15-8

Cat. No.: B3245706 Get Quote

CAS: 90390-49-1 | Formula:

| MW: 158.56 g/mol [1]

Executive Summary & Medicinal Significance
In the landscape of medicinal chemistry, 3-chloro-5-fluorobenzaldehyde serves as a critical

"scaffold modifier." Unlike its ortho or para isomers, the meta-meta (3,5) substitution pattern

offers a unique combination of electronic withdrawal and steric preservation.

Metabolic Stability: The 3,5-disubstitution blocks the primary sites of oxidative metabolism

(CYP450-mediated hydroxylation) on the phenyl ring, extending the half-life of derived

pharmacophores.

Electronic Tuning: The inductive effects of Chlorine (

) and Fluorine (

) are additive, creating an electron-deficient ring that activates the aldehyde for nucleophilic
attack (e.g., reductive amination) while deactivating the ring toward electrophilic aromatic
substitution.

Lipophilicity: The simultaneous presence of Cl and F modulates
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without the excessive bulk of a methyl or bromo group, optimizing blood-brain barrier (BBB)
penetration in CNS-active ligands.

Structural Characterization (Spectroscopy)[2][3][4]
The structural validation of 3-chloro-5-fluorobenzaldehyde relies on distinguishing it from its

3,4- or 2,5-isomers. The lack of symmetry (

point group) results in three distinct aromatic proton environments, heavily influenced by

spin-spin coupling.

NMR Spectral Signature
The following chemical shifts and coupling patterns are diagnostic.
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Nucleus Signal
Shift (

, ppm)

Multiplicity &
Coupling (

in Hz)

Assignment

H CHO 9.95 s (broad) Aldehyde proton

H6 7.78
dt (

)

Ortho to F, Ortho

to CHO

H2 7.65
t (

)

Ortho to CHO,

Ortho to Cl

H4 7.42
ddd (

)

Ortho to F, Ortho

to Cl

C C=O 190.5
d (

Hz)
Carbonyl

C-F 162.8
d (

Hz)
C5 (Direct C-F)

C-Cl 136.2
d (

Hz)
C3

F - -109.5 m Aryl Fluoride

Expert Insight:

The "H4" Diagnostic: H4 is trapped between the Chlorine and Fluorine atoms. It typically

appears as a doublet of doublets (or pseudo-triplet) with a large

coupling (~8 Hz) and a small

meta-coupling.
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The "H2" Singlet: H2 is isolated between the aldehyde and the chlorine. Its coupling to the

fluorine at position 5 is a long-range

(often < 1.5 Hz), making it appear as a narrow triplet or singlet, clearly distinguishing it from
the other two protons.

Infrared (IR) Fingerprint
(Carbonyl):

(Shifted to higher frequency vs. benzaldehyde due to electron-withdrawing meta-
substituents).

(Aryl Fluoride):

(Strong, broad band).

(Aldehyde Fermi Resonance): Doublet at

and

.

Synthesis Protocols
For drug discovery applications requiring high purity (>98%), the Grignard Formylation route is

superior to the reduction of nitriles due to cleaner byproduct profiles (avoiding over-reduction to

amines).

Protocol A: Grignard Formylation (Recommended)
Precursor: 1-bromo-3-chloro-5-fluorobenzene (CAS: 33863-76-2)[2]

Workflow Diagram:
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Figure 1: Synthetic pathway via Grignard reagent formation and formylation.[3]

Step-by-Step Methodology:

Activation: In a flame-dried 3-neck flask under Argon, place Magnesium turnings (1.2 eq) and

a crystal of Iodine. Cover with anhydrous THF.[4]

Initiation: Add 5% of the 1-bromo-3-chloro-5-fluorobenzene solution. Heat gently until the

iodine color fades (Grignard initiation).

Addition: Dropwise add the remaining bromide/THF solution over 1 hour, maintaining a

gentle reflux. Stir for an additional 2 hours at room temperature to ensure complete formation

of 3-Cl-5-F-Ph-MgBr.

Formylation: Cool the solution to 0°C. Add anhydrous Dimethylformamide (DMF, 1.5 eq)

dropwise. The solution will become viscous.

Hydrolysis: Pour the reaction mixture into ice-cold 2M HCl. Stir vigorously for 30 minutes to

hydrolyze the hemiaminal magnesium salt to the aldehyde.

Purification: Extract with Ethyl Acetate (

). Wash combined organics with brine. Dry over

.[3] Concentrate in vacuo. Purify via silica gel chromatography (Hexanes:EtOAc 95:5).

Protocol B: Quality Control (Purity Check)
HPLC Condition: C18 Column, Acetonitrile/Water (0.1% TFA) gradient.

Impurity Watch:

Des-bromo byproduct: 3-chloro-1-fluorobenzene (from moisture in Grignard).

Dimer: 3,3'-dichloro-5,5'-difluorobiphenyl (Wurtz coupling).

Reactivity Profile & Applications
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The 3-chloro-5-fluoro substitution pattern creates specific electronic vectors that dictate

downstream chemistry.

Electronic Effects (Hammett Analysis)
Both substituents are Electron Withdrawing Groups (EWG) by induction (-I), but they are in the

meta position relative to the aldehyde.

Nucleophilic Addition: The carbonyl carbon is highly electrophilic (more so than

benzaldehyde) due to the combined -I effects, making reductive aminations fast and high-

yielding.

Oxidation Sensitivity: The aldehyde is prone to rapid air oxidation to 3-chloro-5-fluorobenzoic

acid. Storage under Argon is mandatory.

Functionalization Logic
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Figure 2: Reactivity landscape. Note that SNAr is difficult because the aldehyde is meta to the

halogens, providing no resonance stabilization for the Meisenheimer complex.
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Synthesis via Grignard:Journal of Organic Chemistry, "Preparation of poly-functionalized

benzaldehydes via magnesiation," 2017.

Spectral Data (Isomer Analogues):PubChem Compound Summary, "3-Chloro-5-

fluorobenzaldehyde (CID 2736223)."
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Chemistry: A Review of Anti-Cancer Agents," 2018.

Safety Data:Sigma-Aldrich Safety Data Sheet, "3-Chloro-5-fluorobenzaldehyde," Version 6.2.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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